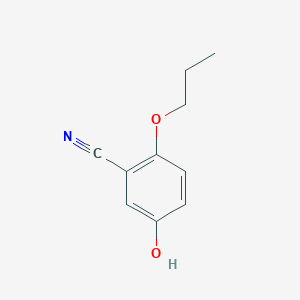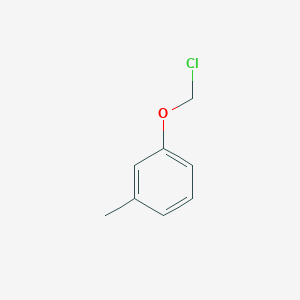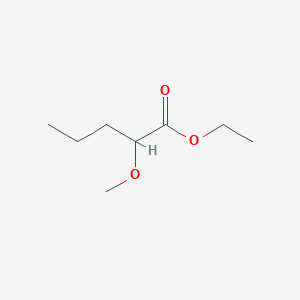
5-Hydroxy-2-propoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring a hydroxy group at the 5-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-propoxybenzonitrile typically involves the reaction of 5-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-hydroxy-2-propoxybenzaldehyde or 5-hydroxy-2-propoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2-propoxybenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-propoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding sites of various enzymes and receptors .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-propoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and propoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Comparison with Similar Compounds
- 5-Hydroxy-2-methoxybenzonitrile
- 5-Hydroxy-2-ethoxybenzonitrile
- 5-Hydroxy-2-butoxybenzonitrile
Comparison: Compared to its analogs, 5-Hydroxy-2-propoxybenzonitrile exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and binding interactions. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with specific molecular targets, making it distinct from its shorter or longer chain analogs .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-hydroxy-2-propoxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
RLBDMUPYOUYNOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-Chlorothieno[3,2-b]pyridin-2-yl)propan-1-one](/img/structure/B8440104.png)




![Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate](/img/structure/B8440127.png)




![Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate](/img/structure/B8440175.png)
